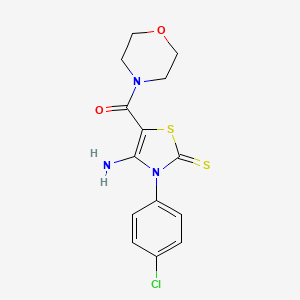![molecular formula C19H17N3O3S2 B2994670 (Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 865182-55-4](/img/structure/B2994670.png)
(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a useful research compound. Its molecular formula is C19H17N3O3S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Compounds with similar structures have been found to act as efficient and versatile ligands, facilitating the formation of c–n bonds in various reactions
Biochemical Pathways
The compound may be involved in various biochemical pathways. For instance, compounds with similar structures have been found to undergo radical ipso-cyclization . This process involves the oxidation of a bromo anion into a bromo radical, which then triggers the radical ipso-cyclization of N-aryl propiolamides . .
Pharmacokinetics
Compounds with similar structures have shown a broad range of biological activities, suggesting they may have favorable pharmacokinetic properties
Result of Action
Compounds with similar structures have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and its interactions with its targets. Moreover, the compound’s action can be influenced by the specific biological environment in which it is present .
Properties
IUPAC Name |
3-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-12-22-16-10-9-15(27(20,24)25)13-17(16)26-19(22)21-18(23)11-8-14-6-4-3-5-7-14/h1,3-7,9-10,13H,8,11-12H2,(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNIZFCMUSPWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2994589.png)

![2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2994592.png)
![5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride](/img/structure/B2994594.png)

![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2994598.png)
![2-Chloro-1-[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine]-1'-yl]ethanone](/img/structure/B2994599.png)
![4-methoxy-N-[2-(3-methoxypropylsulfamoyl)ethyl]benzamide](/img/structure/B2994601.png)

![3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2994605.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide](/img/structure/B2994607.png)

![4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B2994609.png)
![N-(3,4-dimethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B2994610.png)
